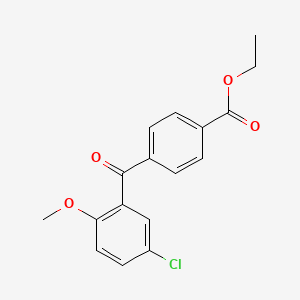
4-(5-Chloro-2-methoxybenzoyl)benzoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Chloro-2-methoxybenzoyl)benzoic acid ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a chloro and methoxy group attached to a benzoyl moiety, which is further esterified with ethyl alcohol. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-methoxybenzoyl)benzoic acid ethyl ester typically involves the esterification of 4-(5-Chloro-2-methoxybenzoyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then cooled, and the product is purified through recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve a multi-step process starting from readily available raw materials such as 5-chloro-2-methoxybenzoic acid. The process includes steps like chlorination, methoxylation, and esterification, followed by purification techniques like crystallization and distillation to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Chloro-2-methoxybenzoyl)benzoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
4-(5-Chloro-2-methoxybenzoyl)benzoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(5-Chloro-2-methoxybenzoyl)benzoic acid ethyl ester involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity to these targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways, potentially inhibiting or activating specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methylbenzoic acid: Similar in structure but lacks the methoxy group.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Contains an acetamido group instead of a benzoyl group.
Benzoic acid, 4-methoxy-, methyl ester: Similar ester but with a methoxy group instead of a chloro group.
Uniqueness
4-(5-Chloro-2-methoxybenzoyl)benzoic acid ethyl ester is unique due to the combination of chloro and methoxy groups on the benzoyl moiety, which imparts distinct chemical and biological properties. This combination makes it a valuable intermediate in the synthesis of various complex molecules and potential pharmaceutical agents.
Propriétés
Numéro CAS |
872088-13-6 |
|---|---|
Formule moléculaire |
C17H15ClO4 |
Poids moléculaire |
318.7 g/mol |
Nom IUPAC |
ethyl 4-(5-chloro-2-methoxybenzoyl)benzoate |
InChI |
InChI=1S/C17H15ClO4/c1-3-22-17(20)12-6-4-11(5-7-12)16(19)14-10-13(18)8-9-15(14)21-2/h4-10H,3H2,1-2H3 |
Clé InChI |
GRWUUSDAJLUCFG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B12596352.png)
![Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12596353.png)
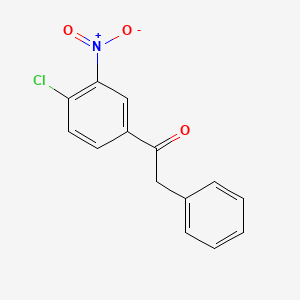
![Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]-](/img/structure/B12596372.png)
![Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-](/img/structure/B12596380.png)

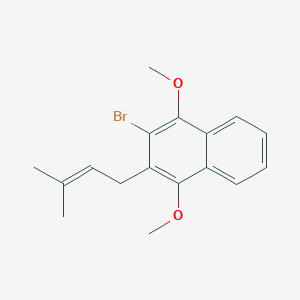
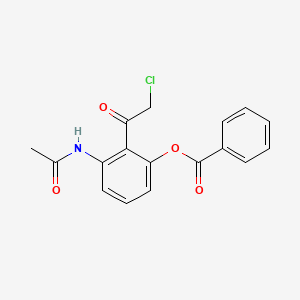

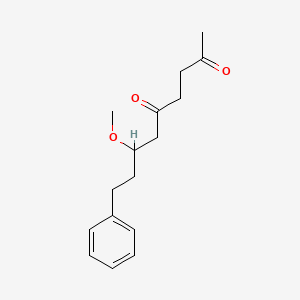


![(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone](/img/structure/B12596436.png)
![4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid](/img/structure/B12596438.png)
